3',4,5'-Trimethylbiphenyl-3-amine
Description
3',4,5'-Trimethylbiphenyl-3-amine is a substituted biphenyl derivative featuring a primary amine group at position 3 on the first benzene ring and methyl substituents at positions 3', 4, and 5' on the second ring. This compound is structurally characterized by its planar biphenyl backbone, with methyl groups influencing steric and electronic properties.
Properties
Molecular Formula |
C15H17N |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
5-(3,5-dimethylphenyl)-2-methylaniline |
InChI |
InChI=1S/C15H17N/c1-10-6-11(2)8-14(7-10)13-5-4-12(3)15(16)9-13/h4-9H,16H2,1-3H3 |
InChI Key |
XKJAOQMKPSMKDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC(=C2)C)C)N |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
In organic chemistry, 3',4,5'-Trimethylbiphenyl-3-amine serves as a versatile building block for synthesizing more complex molecules. Its structure allows it to participate in various chemical reactions, making it valuable for creating derivatives with specific functionalities.
Research indicates that this compound and its derivatives exhibit promising biological activities. They can be explored for their potential as pharmaceuticals, particularly in targeting specific biological pathways.
Case Study: Anticancer Activity
A study evaluated the anticancer properties of various biphenyl derivatives, including this compound. The results demonstrated that certain modifications led to enhanced inhibition of cancer cell proliferation.
- Methodology : The biphenyl derivatives were tested against multiple cancer cell lines.
- Results : Compounds showed IC values ranging from 0.78 to 18 nM against human cancer cell lines.
Material Science Applications
The compound is also utilized in materials science, particularly in the development of liquid crystal polymers (LCPs). These materials are known for their excellent mechanical properties and thermal stability.
Table 2: Properties of Liquid Crystal Polymers Derived from Biphenyl Compounds
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Excellent |
| Applications | Electronics, automotive parts |
Pharmacological Insights
The pharmacological profile of this compound suggests its potential as a drug candidate. Its ability to interact with biological targets can be enhanced through structural modifications.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. For instance:
- Amine Group : Influences binding affinity and solubility.
- Methyl Substituents : Modulate pharmacokinetic properties and enhance selectivity towards targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on 3',4',5'-Trifluorobiphenyl-2-amine (synonyms listed in ), a structurally related compound. Below is a comparative analysis based on structural and functional differences:
Structural Differences
Functional Implications
Reactivity: The methyl groups in this compound may enhance solubility in non-polar solvents and stabilize charge distribution via inductive effects. The amine position (3 vs. 2) affects conjugation pathways and intermolecular interactions, which could influence applications in optoelectronics or drug design.
Thermodynamic Stability: Methyl groups generally increase thermal stability compared to fluorine substituents due to stronger C–CH₃ bonds versus C–F bonds.
Biological Activity :
- Fluorinated biphenylamines are often explored for antimicrobial or agrochemical uses (e.g., Fluxapyroxad-002, a fungicide intermediate mentioned in ) . Methyl-substituted analogs might exhibit distinct pharmacokinetic profiles due to altered lipophilicity.
Limitations of Available Evidence
The comparison above is extrapolated from structural analogs (e.g., fluorinated derivatives) and general organic chemistry principles. Key gaps include:
- Lack of experimental data (e.g., melting points, solubility, spectroscopic signatures).
- No peer-reviewed studies on synthetic routes or applications of the target compound.
Preparation Methods
Synthesis of 3-Nitrophenylboronic Acid
The amine group is introduced via a nitro intermediate to avoid interference during coupling. 3-Nitrophenylboronic acid is synthesized through directed ortho-metalation of nitrobenzene, followed by treatment with trimethyl borate. This method achieves yields of 70–85% under anhydrous conditions at −78°C.
Preparation of 3,4,5-Trimethylbromobenzene
Bromination of 1,2,4-trimethylbenzene (pseudocumene) using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl4 selectively substitutes the para position to the methyl groups, yielding 3,4,5-trimethylbromobenzene. Purification via fractional distillation affords the product in 65–75% yield.
Coupling Reaction Conditions
Combining 3-nitrophenylboronic acid (1.2 equiv) and 3,4,5-trimethylbromobenzene (1.0 equiv) in a Pd(dppf)Cl2-catalyzed system (2 mol%) with Cs2CO3 (3 equiv) in a 3:1 DMF/H2O solvent mixture at 80°C for 12 hours achieves biphenyl formation. The reaction proceeds with 80–90% conversion, as confirmed by HPLC.
Reduction of Nitro Group to Amine
Catalytic hydrogenation of the nitro intermediate using 10% Pd/C under H2 (50 psi) in ethanol at room temperature for 6 hours quantitatively reduces the nitro group to the primary amine. The final product is isolated via column chromatography (SiO2, hexane/ethyl acetate 4:1) in 85–90% yield.
Table 1: Key Parameters for Suzuki-Miyaura Route
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Boronic Acid Synthesis | LDA, B(OMe)3, −78°C | 75 |
| Bromination | NBS, AIBN, CCl4, reflux | 70 |
| Coupling | Pd(dppf)Cl2, Cs2CO3, DMF/H2O, 80°C | 85 |
| Reduction | H2, Pd/C, EtOH, rt | 90 |
Gabriel Synthesis Approach
The Gabriel method offers an alternative pathway by introducing the amine post-biphenyl assembly, circumventing challenges associated with nitro group reduction.
Synthesis of 3-Bromobiphenyl-3',4,5'-trimethyl
A pre-formed biphenyl intermediate, 3-bromobiphenyl-3',4,5'-trimethyl, is required. This is synthesized via Ullmann coupling of 3-bromoiodobenzene and 3,4,5-trimethylphenylboronic acid using CuI/L-proline in DMSO at 120°C for 24 hours (60–70% yield).
Reaction with Potassium Phthalimide
Heating the bromide with potassium phthalimide (2.0 equiv) in anhydrous DMF at 130°C for 48 hours substitutes the bromine with the phthalimide group. The product is isolated in 50–60% yield after aqueous workup.
Hydrolysis to Primary Amine
Treatment with hydrazine hydrate (4.0 equiv) in ethanol under reflux for 6 hours cleaves the phthalimide, yielding the free amine. Acidic workup (HCl) followed by neutralization (NaOH) affords the product in 70–80% purity, necessitating further chromatography.
Table 2: Gabriel Synthesis Performance Metrics
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Ullmann Coupling | CuI, L-proline, DMSO, 120°C | 65 |
| Phthalimide Formation | K phthalimide, DMF, 130°C | 55 |
| Hydrolysis | NH2NH2·H2O, EtOH, reflux | 75 |
Comparative Analysis of Methods
Efficiency and Yield
The Suzuki route outperforms Gabriel synthesis in overall yield (cumulative 55–60% vs. 25–30%), attributed to fewer steps and higher catalytic efficiency of palladium systems. However, Gabriel synthesis avoids nitro intermediates, reducing risks of over-reduction or byproduct formation.
Practical Considerations
-
Steric Hindrance : The 3,4,5-trimethyl substituents impede Ullmann coupling in the Gabriel route, necessitating elevated temperatures.
-
Cost : Pd catalysts increase Suzuki route expenses, whereas Gabriel synthesis relies on cheaper Cu-based systems.
-
Purification : Both methods require chromatography, but Suzuki intermediates are more polar, simplifying separation.
Alternative Synthetic Strategies
Buchwald-Hartwig Amination
Direct amination of 3',4,5'-trimethylbiphenyl-3-bromide using Pd2(dba)3/Xantphos and NH3 in dioxane at 100°C introduces the amine in one step. Preliminary trials show 40–50% yields, with optimization ongoing.
Reductive Amination
While theoretically feasible, the absence of ketone precursors in the biphenyl framework renders this approach impractical for the target molecule.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
